molecular formula C24H23N3O5S B2981478 Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 900004-00-4

Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No. B2981478
CAS RN: 900004-00-4
M. Wt: 465.52
InChI Key: GBWXBSVSDPDHKJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a chemical compound with potential biological activities . It belongs to the class of heterocyclic compounds known as thioxopyrimidines and their condensed analogs . These compounds are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, like the compound , is often based on cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring with an exocyclic sulfur atom at position 2 . This structure provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .

Scientific Research Applications

Molecular Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds offer a foundation for understanding the applications of Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate. For instance, studies on Dabigatran etexilate tetrahydrate reveal intricate details about molecular structure, demonstrating the importance of crystallography in drug design and development (Hong-qiang Liu et al., 2012).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, as seen in the work on OxymaPure/DIC for novel α-ketoamide derivatives (A. El‐Faham et al., 2013), highlights the chemical versatility and potential pharmacological applications of compounds similar to Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate.

Supramolecular Architecture

The study of supramolecular architecture in compounds like ethyl phosphonamidate and ethyl phosphonate emphasizes the significance of understanding molecular interactions and crystal packing, which are critical for the design of new materials and drugs (A. Pietrzak et al., 2018).

Novel Heterocyclic Systems

Investigations into novel heterocyclic systems, such as the synthesis of benzothiazole derivatives with antimicrobial and antioxidant activities (Manoj N. Bhoi et al., 2016), provide a glimpse into the potential therapeutic applications of complex organic molecules, including Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate.

Anticancer Research

The discovery of new apoptosis-inducing agents based on structurally complex molecules underscores the potential of compounds like Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate in anticancer research (E. Gad et al., 2020).

properties

IUPAC Name

ethyl 2-[[2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-3-13-27-22(29)21-20(16-10-6-8-12-18(16)32-21)26-24(27)33-14-19(28)25-17-11-7-5-9-15(17)23(30)31-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWXBSVSDPDHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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